7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride

Description

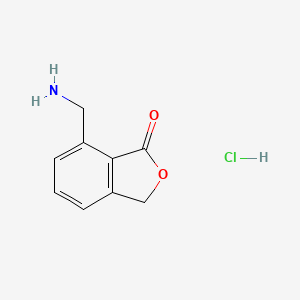

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is a chemical compound that features a benzofuran ring system with an aminomethyl group attached

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

7-(aminomethyl)-3H-2-benzofuran-1-one;hydrochloride |

InChI |

InChI=1S/C9H9NO2.ClH/c10-4-6-2-1-3-7-5-12-9(11)8(6)7;/h1-3H,4-5,10H2;1H |

InChI Key |

BCTUUEGGLHWWHG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)CN)C(=O)O1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The benzofuran ring system may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one

- 7-(Aminomethyl)-2-benzofuran-1-one

- 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one acetate

Uniqueness

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds .

Biological Activity

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12ClN3O

- Molecular Weight : 227.67 g/mol

- Structure : The compound features a benzofuran moiety with an amine and carbonyl group, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas:

- Antimicrobial Activity : Studies have indicated that derivatives of benzofuran compounds exhibit antimicrobial properties. For instance, related compounds have shown activity against both gram-positive and gram-negative bacteria, as well as fungi. The presence of the amine group enhances the interaction with microbial targets .

- Neuroprotective Effects : Compounds structurally similar to 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one have demonstrated neuroprotective properties. Specifically, they can protect against oxidative stress and lipid peroxidation, making them candidates for treating neurodegenerative diseases .

- Analgesic Properties : In preclinical models, certain benzofuran derivatives have shown efficacy in alleviating neuropathic pain without affecting locomotor function. This suggests a selective action that could be beneficial in developing pain management therapies .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its analgesic effects.

- Receptor Interaction : The compound may interact with cannabinoid receptors (CB2), which are implicated in pain modulation and anti-inflammatory responses .

- Antioxidant Mechanism : Its ability to scavenge free radicals contributes to its neuroprotective effects, supporting cellular integrity under oxidative stress conditions .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various benzofuran derivatives against clinical isolates. The results indicated that certain derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Neuroprotection in Animal Models : In vivo studies involving rodent models of traumatic brain injury demonstrated that related benzofuran compounds reduced neuronal death and improved functional recovery when administered post-injury .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.